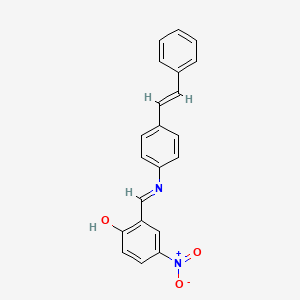![molecular formula C18H15N5O2S B11995959 5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11995959.png)
5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Introduction of the 4-methylphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-methylphenyl group, often using a Friedel-Crafts alkylation reaction.
Addition of the Propenylidene Group: The propenylidene group is introduced through a condensation reaction with an aldehyde or ketone.
Attachment of the Nitrophenyl Group: This step involves the nitration of the aromatic ring, followed by a coupling reaction to attach the nitrophenyl group.
Formation of the Hydrosulfide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
In biological research, it can be used to study enzyme interactions and inhibition due to its triazole ring, which is known to interact with various biological targets.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, inhibiting their activity. The nitrophenyl group can participate in electron transfer reactions, affecting cellular processes. The hydrosulfide group can interact with thiol-containing enzymes, leading to their inhibition.
相似化合物的比较
Similar Compounds
5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the propenylidene and nitrophenyl groups.
4-(4-methylphenyl)-5-(2-nitrophenyl)-1,2,4-triazole-3-thiol: Similar structure but lacks the propenylidene group.
5-(4-methylphenyl)-4-{[(E)-2-propenylidene]amino}-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the nitrophenyl group.
Uniqueness
The uniqueness of 5-(4-methylphenyl)-4-{[(E,2E)-3-(2-nitrophenyl)-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide lies in its combination of functional groups, which confer a unique set of chemical and biological properties
属性
分子式 |
C18H15N5O2S |
|---|---|
分子量 |
365.4 g/mol |
IUPAC 名称 |
3-(4-methylphenyl)-4-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H15N5O2S/c1-13-8-10-15(11-9-13)17-20-21-18(26)22(17)19-12-4-6-14-5-2-3-7-16(14)23(24)25/h2-12H,1H3,(H,21,26)/b6-4+,19-12+ |
InChI 键 |
DHOLMHFYXLBMEV-RGRGLRPZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CC=C3[N+](=O)[O-] |
规范 SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC=CC3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11995898.png)



![N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)butanamide](/img/structure/B11995934.png)
![[(3-{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methyl}-2,4,6-trimethylphenyl)methylene]methane-1,1-dicarbonitrile](/img/structure/B11995942.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-fluoroacetamide](/img/structure/B11995947.png)






